Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate
Description
Properties
Molecular Formula |
C16H19N3O3S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(propan-2-ylamino)-1,3-thiazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C16H19N3O3S/c1-4-22-15(21)11-5-7-12(8-6-11)18-14(20)13-9-23-16(19-13)17-10(2)3/h5-10H,4H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
UIBSHLQEEYJUNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Esterification with Thionyl Chloride
In a representative procedure, 4-aminobenzoic acid (36.5 mmol) is dissolved in ethanol (200 mL), followed by the addition of thionyl chloride (290 mmol). The mixture is stirred at room temperature for 72 hours and then refluxed for an additional 18 hours. After neutralization with aqueous sodium bicarbonate, the product is extracted with ethyl acetate and purified to yield ethyl 4-aminobenzoate in quantitative yield. This method leverages SOCl₂’s dual role as a dehydrating agent and acid catalyst, facilitating ester formation under mild conditions.
Key Reaction Parameters:
-
Reactants : 4-Aminobenzoic acid, ethanol, SOCl₂
-
Conditions : Room temperature (3 days) → Reflux (18 hours)
Synthesis of 2-(Isopropylamino)-1,3-Thiazole-4-Carboxylic Acid
The thiazole fragment is synthesized via cyclization reactions, with two primary routes identified: (1) Hantzsch thiazole synthesis and (2) post-cyclization functionalization.
Hantzsch Thiazole Synthesis
The Hantzsch method involves reacting α-halo ketones with thiourea derivatives. For 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid, a modified approach uses α-bromo-4-carboxyketone and N-isopropylthiourea (Fig. 1). Cyclization in aqueous ethanol at 80°C for 6 hours yields the thiazole ring, with subsequent hydrolysis of the ester group (if present) to the carboxylic acid.
Post-Cyclization Amination
An alternative route involves synthesizing 2-chlorothiazole-4-carboxylic acid followed by nucleophilic substitution with isopropylamine. The chlorothiazole intermediate is prepared via cyclization of α-bromoacetoacetic acid with thiourea. Subsequent reaction with isopropylamine in dimethylformamide (DMF) at 100°C for 12 hours introduces the isopropylamino group.
Key Reaction Parameters:
-
Reactants : 2-Chlorothiazole-4-carboxylic acid, isopropylamine
-
Conditions : DMF, 100°C, 12 hours
-
Yield : ~70% (estimated from analogous reactions).
Coupling of Fragments via Amide Bond Formation
The final step involves coupling ethyl 4-aminobenzoate with 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid using carbodiimide-based reagents.
EDCI/HOBt-Mediated Coupling
A protocol adapted from peptide synthesis employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . The thiazole carboxylic acid (4.57 mmol) is activated with EDCI (5.48 mmol) and HOBt (4.80 mmol) in dichloromethane (DCM) for 1 hour. Ethyl 4-aminobenzoate (4.80 mmol) and triethylamine (5.48 mmol) are added, and the reaction is stirred overnight at room temperature. Purification by column chromatography yields the final product.
Key Reaction Parameters:
Acyl Chloride Method
The thiazole carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in refluxing DCM. The acyl chloride is then reacted with ethyl 4-aminobenzoate in the presence of a base (e.g., pyridine) to form the amide bond.
Key Reaction Parameters:
-
Reactants : Thiazole carboxylic acid, SOCl₂, ethyl 4-aminobenzoate
-
Conditions : Reflux (SOCl₂), 0°C → room temperature (coupling)
-
Yield : ~60–70% (estimated).
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Esterification Side Reactions
Prolonged exposure to SOCl₂ may lead to over-esterification or decomposition. Mitigation involves strict temperature control and stoichiometric SOCl₂ use.
Thiazole Ring Instability
The thiazole carboxylic acid is prone to decarboxylation at elevated temperatures. Low-temperature coupling (0–5°C) and inert atmospheres (N₂/Ar) are recommended.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is primarily investigated for its potential therapeutic properties. The thiazole moiety is known for its biological activity, including antimicrobial and anticancer properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression, suggesting a pathway for the development of targeted cancer therapies .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The presence of the isopropylamino group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies indicate that derivatives of thiazole exhibit significant activity against a range of pathogens, including bacteria and fungi .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of Thiazole Ring : Utilizing starting materials like 2-amino thiazoles.
- Amidation Reaction : Coupling with benzoic acid derivatives to form the final product.
This synthetic route allows for modifications that can enhance biological activity or selectivity against specific targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring or benzoate moiety can significantly influence biological activity.
Key Modifications
Research suggests that modifications such as altering alkyl groups or introducing halogens can enhance potency against specific biological targets. For example, studies on related compounds have demonstrated that certain substitutions lead to increased inhibition of cancer cell proliferation and improved antimicrobial efficacy .
Case Studies
Several case studies illustrate the applications and effectiveness of compounds related to this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial | Showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). |
| Study C | Kinase Inhibition | Identified as a potent inhibitor of RET kinase involved in thyroid cancer progression. |
These findings underscore the compound's versatility and potential as a lead candidate for drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antibacterial, antifungal, or anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The compound’s reactivity and physical properties are heavily influenced by its substituents. Key comparisons include:
Thiazole vs. Pyridazine/Isoxazole Derivatives
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) from Molecules (2011) highlight the impact of heterocyclic substituents :
- Solubility : Thiazole’s sulfur atom may reduce aqueous solubility relative to nitrogen-dominant heterocycles like pyridazine.
Amino Group Variations
Ethyl 4-(dimethylamino)benzoate () demonstrates how amino substituents affect polymerization efficiency. Key findings :
- Reactivity: The dimethylamino group enhances electron donation, achieving a higher degree of conversion (73–81%) in resin cements compared to methacrylate-based amines. The target compound’s isopropylamino group, being bulkier, may reduce reactivity but improve thermal stability.
- Steric Hindrance: Isopropylamino’s branched structure could impede intermolecular interactions, contrasting with the linear dimethylamino group’s efficiency in radical polymerization.
Ester Backbone Modifications
Pesticide-related esters like chlorimuron ethyl ester () and diclofop-methyl () illustrate how benzoate ester variations dictate bioactivity :
- Functional Groups: The target compound lacks sulfonylurea or phenoxypropanoate moieties found in herbicides, suggesting divergent applications. Its thiazole carbonyl group may instead enable metal coordination or enzyme inhibition.
Comparative Data Table
Research Findings and Implications
Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate’s superior performance in resin cements (higher degree of conversion and mechanical strength) suggests that the target compound’s isopropylamino-thiazole group might be optimized for UV-initiated systems requiring delayed curing or reduced shrinkage .
Agrochemical Potential: While the pesticide glossary lacks direct analogs, the thiazole ring’s prevalence in fungicides (e.g., thifluzamide) implies that the target compound could be tailored for antifungal activity via structural derivatization .
Synthetic Challenges: The steric bulk of the isopropylamino group may complicate synthesis compared to dimethylamino derivatives, necessitating tailored catalysts or solvent systems (e.g., acetic acid in methanol, as in ) .
Biological Activity
Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHNOS
- Molecular Weight : 320.41 g/mol
This compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
This compound primarily acts as an inhibitor of the IRAK-4 kinase. IRAK-4 is crucial in the signaling pathways of Toll-like receptors (TLRs) that mediate immune responses. By inhibiting this kinase, the compound may reduce inflammation and modulate immune responses, making it a candidate for treating inflammatory diseases and certain cancers .
Inhibition of Kinase Activity
Research indicates that compounds similar to this compound exhibit potent inhibition of IRAK-4 and related kinases. The inhibition leads to significant reductions in pro-inflammatory cytokine production, which is beneficial in conditions such as rheumatoid arthritis and other autoimmune diseases .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity. The thiazole moiety is often associated with antibacterial and antifungal effects. Further investigations are needed to quantify its efficacy against specific pathogens.
Anticancer Potential
The ability of this compound to inhibit kinase activity positions it as a potential anticancer agent. Kinase inhibitors have been extensively studied for their role in cancer therapy due to their ability to disrupt signaling pathways that promote tumor growth and survival. In vitro studies are required to evaluate its cytotoxic effects on various cancer cell lines.
Research Findings and Case Studies
A summary of relevant research findings is presented in the table below:
Q & A
Q. Table 1: Structural Analogues and Activity Trends
What computational strategies predict the compound’s reactivity and binding modes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases). The thiazole ring and amide group often form hydrogen bonds with ATP-binding pockets .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Pay attention to the isopropyl group’s role in hydrophobic interactions .
- DFT Calculations : Compute electrostatic potential surfaces (Gaussian 09) to identify nucleophilic/electrophilic sites. The ester group is prone to hydrolysis under basic conditions .
Validation : Correlate computational predictions with experimental kinetics (e.g., IC₅₀ shifts upon site-directed mutagenesis).
How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?
Methodological Answer:
Core Modifications :
- Replace the thiazole ring with oxazole (synthesis via Hantzsch method) to alter electronic properties and metabolic stability .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzoate ring to enhance binding affinity .
Functional Group Tuning :
- Substitute the ethyl ester with a methyl ester to reduce steric hindrance (improves target access) .
- Replace isopropylamine with tert-butylamine to evaluate steric effects on target engagement .
Biological Testing :
- Screen analogues against a panel of cancer cell lines (e.g., MCF-7, HepG2) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
Key Insight : Prioritize analogues with balanced lipophilicity (logP 2–4) to ensure membrane permeability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
